

# Independent Verification of TNO155's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of TNO155, a first-inclass allosteric inhibitor of SHP2, with alternative therapeutic strategies. The information is supported by preclinical and clinical experimental data to facilitate independent verification and inform future research and development.

## **Executive Summary**

TNO155 is an orally bioavailable small molecule that targets the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a critical node in the RAS/MAPK signaling pathway.[1] Dysregulation of this pathway is a key driver in many human cancers. TNO155 has demonstrated modest single-agent activity but shows significant promise in combination with other targeted therapies, particularly in overcoming adaptive resistance. This guide summarizes the available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the key biological pathways and experimental workflows.

# Data Presentation Preclinical Efficacy of TNO155

The preclinical anti-tumor activity of TNO155 has been evaluated in various cancer models, both as a monotherapy and in combination with other agents.



| Cell<br>Line/Model                        | Cancer Type                              | Treatment                                                      | IC50 / Efficacy                                                      | Reference |
|-------------------------------------------|------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| KYSE520                                   | Esophageal<br>Squamous Cell<br>Carcinoma | TNO155                                                         | IC50 = $0.011 \mu M$ (SHP2 inhibition)                               | [2]       |
| ALK-mutant<br>Neuroblastoma<br>cells      | Neuroblastoma                            | TNO155 + ALK inhibitors (crizotinib, ceritinib, or lorlatinib) | Synergistic reduction in cell growth                                 | [3][4]    |
| BRAF V600E<br>Colorectal<br>Cancer Models | Colorectal<br>Cancer                     | TNO155 + Dabrafenib (BRAFi) + Trametinib (MEKi)                | Synergistic effect<br>by blocking ERK<br>feedback<br>activation      | [5]       |
| KRAS G12C<br>Cancer Cells                 | Various                                  | TNO155 + KRAS<br>G12C inhibitor                                | Enhanced efficacy by blocking feedback activation of wild- type KRAS | [5]       |
| Murine ALK-<br>mutant<br>xenografts       | Neuroblastoma                            | TNO155 +<br>Lorlatinib                                         | Reduced/delaye<br>d tumor growth<br>and prolonged<br>survival        | [3][4]    |

### **Clinical Performance of TNO155**

Early-phase clinical trials have provided initial insights into the safety, tolerability, and preliminary efficacy of TNO155 in patients with advanced solid tumors.



| Clinical Trial                | Patient<br>Population                                         | Treatment                                                  | Best Overall<br>Response (per<br>RECIST 1.1)                      | Reference |
|-------------------------------|---------------------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| CTNO155X2101<br>(NCT03114319) | Advanced Solid<br>Tumors                                      | TNO155<br>Monotherapy<br>(1.5-70 mg QD<br>or 30-50 mg BID) | Stable Disease<br>(SD): 20%<br>(24/118 patients)                  | [6][7]    |
| Phase Ib<br>(NCT04000529)     | Advanced Solid<br>Tumors                                      | TNO155 (60 mg<br>QD) +<br>Spartalizumab<br>(300 mg Q3W)    | Partial Response<br>(PR): 1.8%; SD:<br>24.6%; DCR:<br>26.3%       | [8][9]    |
| Phase Ib<br>(NCT04000529)     | Advanced Solid<br>Tumors                                      | TNO155 (40 mg<br>QD) + Ribociclib<br>(200 mg QD)           | SD: 13.0%;<br>DCR: 13.0%<br>(44.4% DCR at<br>recommended<br>dose) | [8][9]    |
| KontRASt-01<br>(NCT04699188)  | KRAS G12C-<br>mutated NSCLC<br>(KRAS G12C<br>inhibitor naive) | TNO155 (10 mg<br>BID) + JDQ433<br>(200 mg BID)             | PR: 33.3%; SD: 50%; DCR: 83.3%                                    | [10]      |
| KontRASt-01<br>(NCT04699188)  | KRAS G12C-<br>mutated NSCLC<br>(prior KRAS<br>G12C inhibitor) | TNO155 (10 mg<br>BID) + JDQ433<br>(200 mg BID)             | Complete Response (CR): 8.3%; PR: 25.0%; SD: 33.3%; DCR: 66.7%    | [10]      |

# Experimental Protocols Enzymatic SHP2 Inhibition Assay

This protocol is used to determine the in vitro potency of compounds against the SHP2 enzyme.



- Materials: Recombinant SHP2 protein, a dually phosphorylated peptide substrate (e.g., derived from IRS-1), assay buffer, and a detection reagent.
- Procedure:
  - Prepare serial dilutions of the test compound (e.g., TNO155).
  - In a microplate, add the SHP2 enzyme and the activating peptide substrate.
  - Add the diluted test compound and incubate.
  - Initiate the phosphatase reaction by adding a substrate like DiFMUP.
  - Measure the fluorescence signal over time.
  - Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]

### Cell Viability Assay (MTT/MTS/CCK-8)

These colorimetric assays are used to assess the effect of TNO155 on the proliferation and viability of cancer cell lines.

- Materials: Cancer cell lines, culture medium, 96-well plates, TNO155, and a viability reagent (MTT, MTS, or CCK-8).
- Procedure:
  - Seed cancer cells into 96-well plates and allow them to adhere overnight.
  - Treat the cells with a range of concentrations of TNO155 and incubate for a specified period (e.g., 72 hours).
  - Add the viability reagent to each well and incubate according to the manufacturer's instructions.
  - Measure the absorbance at the appropriate wavelength using a microplate reader.



 The absorbance is proportional to the number of viable cells. Data is often normalized to untreated controls to determine the percentage of cell growth inhibition.[12][13][14]

### **Western Blot for SHP2 Pathway Inhibition**

This technique is used to measure the phosphorylation status of key proteins in the SHP2 signaling pathway, such as ERK, to confirm target engagement.

- Materials: Cell lysates from TNO155-treated and untreated cells, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2), and HRPconjugated secondary antibodies.
- Procedure:
  - Lyse cells to extract proteins and determine protein concentration.
  - Separate proteins by size using SDS-PAGE.
  - Transfer the separated proteins to a membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies against the target proteins.
  - Wash and then incubate with a secondary antibody.
  - Detect the signal using a chemiluminescent substrate. A reduction in the p-ERK/total-ERK ratio indicates SHP2 pathway inhibition.[15]

#### In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of TNO155 in a living organism.

- Materials: Immunocompromised mice (e.g., nude or NSG mice), cancer cells or patientderived tumor fragments, TNO155 formulation for oral gavage, and calipers for tumor measurement.
- Procedure:



- Inject cancer cells subcutaneously into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into treatment and control groups.
- Administer TNO155 (or vehicle control) to the mice, typically via oral gavage, according to a predetermined schedule and dose.
- Measure tumor volume with calipers at regular intervals.
- Monitor animal health and body weight.
- At the end of the study, tumors can be excised for further analysis.[16][17]

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: SHP2 signaling pathway and the inhibitory action of TNO155.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating TNO155's anti-tumor activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Collection Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma Cancer Research Communications -



Figshare [aacr.figshare.com]

- 4. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. WSLHD Digital Repository: A dose-escalation study of TNO155 (TN) in combination with spartalizumab (SPA) or ribociclib (RIB) in adults with advanced solid tumors [wslhd.intersearch.com.au]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT Creative Biogene [creative-biogene.com]
- 13. thno.org [thno.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Independent Verification of TNO155's Anti-Tumor Activity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#independent-verification-of-tno155-s-anti-tumor-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com